
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, like “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide”, often involves the cyclization of precursor compounds . For instance, one strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” and similar compounds can be characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectroscopy . Density functional theory (DFT) can be used to study the molecular and electronic properties of the synthesized products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound and its derivatives have been explored for their synthesis and reactivity, particularly focusing on the formation of various substituted derivatives through reactions such as condensation, nitration, sulfonation, bromination, formylation, and acylation. These processes contribute to the development of novel organic compounds with potential applications in drug development and materials science (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anticancer and Chemoresistance Overcoming
- Certain derivatives have been found to overcome cancer chemoresistance through inhibition of angiogenesis and efflux pump activity, demonstrating potential as anticancer agents. This highlights the therapeutic applications of these compounds in enhancing the efficacy of chemotherapeutic drugs and in the development of new cancer treatments (Mudududdla et al., 2015).
Antimicrobial and Antitubercular Activities
- Novel carboxamide derivatives of quinolones have shown promising antibacterial, antifungal, and antitubercular activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis (Kumar, Fernandes, & Kumar, 2014).
Enzyme Inhibition for Therapeutic Applications
- Research into benzothiophene derivatives as inhibitors of specific enzymes, such as phosphodiesterase 10A (PDE10A), has unveiled compounds with significant inhibitory activity. These findings are relevant for the development of drugs targeting neurological and psychiatric disorders (Kawamoto et al., 2019).
Material Science and Optical Properties
- Studies on the synthesis and optical properties of functionally substituted derivatives reveal their potential applications in materials science, such as in the development of fluorescent dyes and sensors. The high fluorescence quantum yields of these compounds indicate their utility in various technological applications, including as invisible ink dyes (Bogza et al., 2018).
Corrosion Inhibition
- Carboxamide derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the potential of these compounds in industrial applications to protect metals against corrosion (Erami et al., 2019).
Zukünftige Richtungen
Thiophene-based analogs, such as “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide”, continue to be a topic of interest in medicinal chemistry due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring their biological effects, and developing advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-6-7-13(10-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBBODZPRAUWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

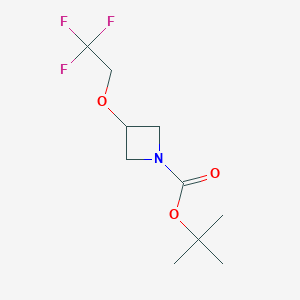
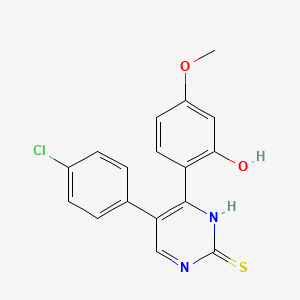

![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)
![Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)
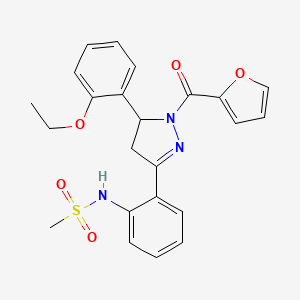
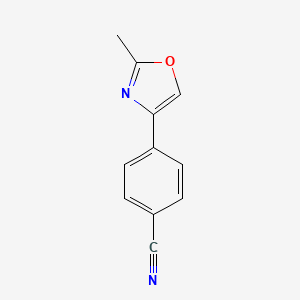
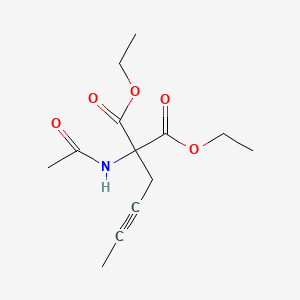

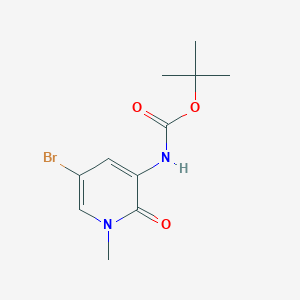
![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)